tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)22-10-9-20(15-22)14-21(12-17(20)13-23)11-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJXXKAAKCOIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic framework. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition.
Introduction of Functional Groups: Subsequent steps involve the introduction of the benzyl and hydroxymethyl groups. This can be done through selective alkylation and hydroxylation reactions.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or imine functionalities, using reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Overview
Tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 346.47 g/mol. Its unique structural features make it a valuable compound in various scientific fields, particularly in medicinal chemistry and drug development.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar spirocyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to evaluate the specific efficacy of this compound against various cancer types.
- Neuroprotective Effects : The diazaspiro structure may confer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies are being conducted to assess its ability to cross the blood-brain barrier and its neuroprotective mechanisms.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, enabling the synthesis of more complex molecules.
- Synthetic Pathways : Researchers have developed synthetic routes that utilize this compound as an intermediate for creating novel compounds with enhanced biological activity.
Drug Delivery Systems
Due to its chemical properties, this compound can be utilized in developing drug delivery systems that improve the bioavailability and targeted delivery of therapeutic agents.
- Nanoparticle Formulations : Studies are exploring the encapsulation of this compound within nanoparticles to enhance solubility and stability, thereby improving its therapeutic index.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of a related spirocyclic compound on breast cancer cell lines. The results indicated significant apoptosis induction at micromolar concentrations, leading researchers to investigate this compound as a potential lead compound in anticancer drug development.
Case Study 2: Neuroprotection
In another study focusing on neuroprotective agents, researchers evaluated several diazaspiro compounds for their ability to protect neuronal cells from oxidative stress. Initial findings suggested that this compound could mitigate cell death induced by oxidative damage, warranting further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism by which tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The diazaspiro core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxymethyl and benzyl groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl (5S,9R)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Molecular Formula : C₂₀H₃₀N₂O₃
- Molecular Weight : 346.46 g/mol
- CAS Number: 1821778-29-3 (stereospecific form), 1823258-46-3 (non-stereospecific form)
- Storage : 2–8°C, sealed, moisture-free .
Structural Features :
- Spirocyclic Core: A 2,7-diazaspiro[4.4]nonane scaffold, comprising two fused five-membered rings sharing a single sp³-hybridized nitrogen atom.
- Substituents :
Structural Variations in Position 9
The substituent at position 9 significantly impacts physicochemical properties and reactivity.
Key Observations :
- The hydroxymethyl group in the target compound enhances aqueous solubility compared to carbamate or formyl derivatives .
- Aldehyde-containing derivatives (e.g., formyl group) are prone to oxidation, limiting shelf life .
Variations in Spiro Ring Systems
Spiro ring size and heteroatom placement influence conformational flexibility and binding affinity.
Key Observations :
- Larger spiro systems (e.g., [5.5]undecane) offer increased torsional flexibility, beneficial for targeting protein allosteric sites .
- The [4.4]nonane system in the target compound balances rigidity and adaptability, making it suitable for CNS drug design .
Stereochemical and Functional Group Comparisons
Key Observations :
- The (5S,9R) configuration in the target compound may confer higher metabolic stability compared to racemic mixtures .
- Fluorinated spirocycles (e.g., 5,5-difluoro derivatives) exhibit improved blood-brain barrier penetration .
Key Observations :
Biological Activity
Tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate, also known as Racemic-(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex spirocyclic structure characterized by the presence of two nitrogen atoms in its diazaspiro framework. Its molecular formula is , with a molecular weight of 346.46 g/mol. The presence of functional groups such as hydroxymethyl, tert-butyl, and benzyl enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O3 |
| Molecular Weight | 346.46 g/mol |
| CAS Number | 1821776-63-9 |
| Structure | Spirocyclic with diaza |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Study Findings : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively.
The mechanisms underlying these effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies : In tests involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating potent cytotoxicity.
- Mechanism of Action : It is believed to modulate signaling pathways related to cell growth and survival, potentially acting on specific receptors or enzymes involved in tumor progression.
Case Studies
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed.
- Results : The compound showed promising results, particularly against S. aureus.
-
Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : Significant reduction in cell viability was observed at higher concentrations.
Future Directions
Ongoing research aims to further elucidate the mechanisms of action of this compound and explore its potential therapeutic applications. Investigations into its pharmacokinetics and bioavailability are also essential for developing it as a viable pharmaceutical agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the spirocyclic core. Key steps include:
- Buchwald-Hartwig Amination : Coupling a benzyl group to the diazaspiro scaffold using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl in dry toluene under nitrogen .
- Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions.
- Purification : Flash chromatography (e.g., silica gel with gradients of EtOAc/hexanes or MeOH/CH₂Cl₂) is critical for isolating the target compound .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, distinct proton signals for the benzyl group (~7.2–7.4 ppm) and hydroxymethyl group (~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₅N₂O₃: ~317.186).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving spirocyclic geometry and confirming substituent placement .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
- Handling : Use nitrile gloves, chemical fume hoods, and electrostatic discharge (ESD)-safe equipment. Avoid contact with moisture to prevent hydrolysis of the tert-butyl ester .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydroxymethyl group enables:
- Esterification/Acylation : React with acyl chlorides (e.g., benzoyl chloride) under basic conditions (e.g., Et₃N) to form prodrugs or conjugates .
- Oxidation : Convert to a carbonyl group using mild oxidants (e.g., Dess-Martin periodinane) for structure-activity relationship (SAR) studies .
- Hydrogen Bonding : Computational modeling (e.g., DFT) reveals its role in target binding, such as sigma receptor interactions .
Q. What computational strategies are used to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., sigma receptors) using crystal structures (PDB IDs) or homology models .
- Pharmacophore Modeling : Identify critical features (e.g., spirocyclic rigidity, benzyl hydrophobicity) for activity using Schrödinger Suite or MOE .
- ADMET Prediction : SwissADME or pkCSM assess bioavailability, blood-brain barrier penetration, and toxicity .
Q. How can conflicting crystallographic data for diazaspiro compounds be resolved?
- Methodological Answer :
- Data Validation : Cross-check refinement metrics (R-factor, R-free) using SHELXL. High discrepancies (>5%) suggest twinning or incorrect space group assignment .
- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to identify geometric outliers .
- Alternative Space Groups : Test lower-symmetry space groups (e.g., P1 vs. P2₁/c) if residual electron density persists .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Catalyst Efficiency : Optimize Pd loading (e.g., 1–3 mol%) and ligand ratios to reduce costs in Buchwald-Hartwig steps .
- Purification Scalability : Replace flash chromatography with recrystallization (e.g., using EtOAc/hexanes) or continuous flow systems .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., tert-butyl ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
